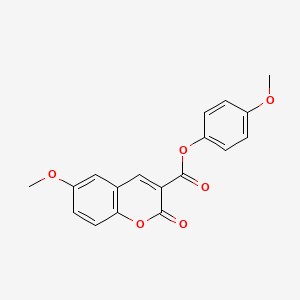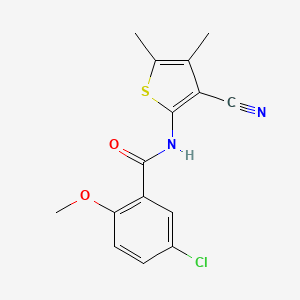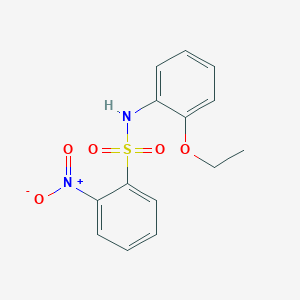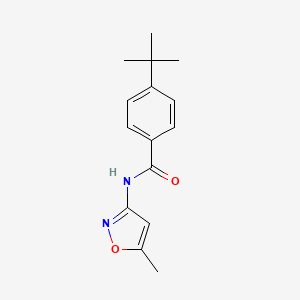
4-methoxyphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds in the chromene family involves various chemical reactions and processes. For example, Zhu et al. (2014) developed a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, a related compound, using commercially available 1-(2-hydroxyphenyl) ethanone (Zhu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of chromene derivatives, including those similar to 4-methoxyphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, reveals interesting structural features. Reis et al. (2013) analyzed the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide, showing various conformational properties of the chromene ring (Reis et al., 2013).
Chemical Reactions and Properties
The chromene family is known for its versatile chemical reactions. For instance, Yin et al. (2013) explored the synthesis of various analogues of 2H-chromene derivatives, highlighting the potential for diverse chemical modifications (Yin et al., 2013).
Physical Properties Analysis
The physical properties of chromenes, including crystal structure and solubility, are important for understanding their potential applications. Inglebert et al. (2014) examined the crystal structure of a chromene derivative, providing insights into its physical characteristics (Inglebert et al., 2014).
Chemical Properties Analysis
Chromenes exhibit a range of chemical properties, such as reactivity and stability. The study by Halim and Ibrahim (2022) on a novel pyrazolo[3,4-b] pyridine derivative shows the chemical behavior of these compounds under different conditions (Halim & Ibrahim, 2022).
Scientific Research Applications
Antibacterial Activity
Research by Behrami and Dobroshi (2019) focused on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, including compounds structurally similar to "4-methoxyphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate". These compounds exhibited high levels of antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, showcasing their potential in combating bacterial infections. The study emphasizes the significance of novel organic compounds in developing effective antibacterial agents (Behrami & Dobroshi, 2019).
Organic Synthesis and Catalysis
Alonzi et al. (2014) explored the synthesis of Warfarin and its analogues, where "4-methoxyphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate" could theoretically serve as a related compound. The study utilized polystyrene-supported TBD catalysts in the Michael addition, yielding products with high conversion rates. This research demonstrates the utility of chromene derivatives in synthesizing biologically active molecules and highlights the efficiency of novel catalytic systems in organic synthesis (Alonzi et al., 2014).
Materials Science and Optoelectronic Applications
Ibrahim et al. (2017) conducted a study on "5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC)", a compound related to "4-methoxyphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate", focusing on its synthesis, band structure calculations, and optoelectronic properties. The research revealed promising applications of such compounds in optoelectronic devices due to their distinctive photoluminescence and photoelectrical characteristics, which could be leveraged in the development of novel optoelectronic materials (Ibrahim et al., 2017).
properties
IUPAC Name |
(4-methoxyphenyl) 6-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-21-12-3-5-13(6-4-12)23-17(19)15-10-11-9-14(22-2)7-8-16(11)24-18(15)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOJABZILWABFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxyphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)

![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)
![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)
![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)
![(3aS*,6aS*)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5558884.png)
![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)
